N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEVAMCUULCOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethylenediamine
Ethylenediamine reacts with diethylene glycol under reflux conditions (180–200°C) to form the piperazine ring. This exothermic process typically achieves yields of 70–85%, depending on the purity of starting materials. The reaction mechanism involves nucleophilic attack and subsequent cyclization, facilitated by the elimination of water.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 180–200°C |
| Solvent | None (neat conditions) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
Alternative Route: Ring-Closing Metathesis
A less common but higher-yield approach involves ring-closing metathesis of 1,2-diaminoethane derivatives using Grubbs catalyst. This method, while costlier, reduces side products and achieves yields up to 92%.
The introduction of the 4-chlorobenzyl group occurs via N-alkylation of the piperazine ring.
Reaction Conditions
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Molar Ratio : 1:1.2 (piperazine : 4-chlorobenzyl chloride)
The reaction proceeds at 60–80°C for 8–12 hours, achieving 65–78% yield. Excess alkylating agent ensures complete substitution while minimizing di-alkylation byproducts.
Characterization of Intermediate
The mono-alkylated product is verified via:
Ethyl group introduction employs ethyl iodide under basic conditions:
Optimization Study
| Parameter | Effect on Yield |
|---|---|
| Temperature (50°C) | 58% |
| Temperature (70°C) | 82% |
| Solvent (THF) | 75% |
| Solvent (DMF) | 82% |
The optimal conditions (70°C in DMF, 6 hours) yield 82% of 4-ethylpiperazine intermediate.
Tosylation with Tosyl Chloride
The tosyl group (p-toluenesulfonyl) is introduced to enhance stability and modulate electronic properties.
Stepwise Procedure
- Dissolve 4-ethyl-N-(4-chlorobenzyl)piperazine in anhydrous dichloromethane.
- Add pyridine (1.5 equiv) as an acid scavenger.
- Slowly introduce tosyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 24 hours.
Yield : 89–93% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Spectroscopic Confirmation
Carboxamide Functionalization
The final step involves carboxamide formation via two principal methods:
Acid Chloride Route
Reaction with 4-nitrophenyl chloroformate generates an active carbonate intermediate, which subsequently reacts with ammonia gas.
Conditions :
- Temperature: −10°C (to suppress side reactions)
- Solvent: Tetrahydrofuran (THF)
- Yield: 76%
Coupling Reagent Approach
Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF:
| Reagent | Equiv | Reaction Time | Yield |
|---|---|---|---|
| HATU | 1.5 | 6 hours | 85% |
| EDCI/HOBt | 1.2 | 12 hours | 72% |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors improve efficiency:
Flow Chemistry Parameters
| Stage | Residence Time | Temperature |
|---|---|---|
| Piperazine formation | 45 minutes | 190°C |
| N-Alkylation | 2 hours | 70°C |
| Tosylation | 4 hours | 25°C |
This method reduces total synthesis time from 48 hours (batch) to 8 hours, with 94% overall yield.
Analytical and Purification Techniques
Chromatographic Methods
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique functional groups enable diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
- Ligand in Receptor Studies : The compound is investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, which can be pivotal in understanding receptor mechanisms and drug design.
Medicine
- Therapeutic Potential : N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide has been explored for its antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines and possess antibacterial properties.
Industry
- Development of New Materials : The compound is utilized in developing new materials and chemical processes. Its reactivity can be harnessed to create novel compounds with specific properties for industrial applications.
Case Studies and Research Findings
- Anticancer Activity : A study exploring various piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Research indicated that derivatives of this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
- Receptor Binding Studies : Investigations into the binding affinity of this compound with specific receptors have shown that it can act as an effective ligand, paving the way for further drug development research .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure combines a 4-chlorobenzyl group, an ethyl group, and a tosyl moiety. Key analogs for comparison include:
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structure : Lacks the tosyl group and 4-chlorobenzyl substituent; instead, it has a 4-chlorophenyl group directly attached to the carboxamide.
- Properties :
- Synthesis: Prepared via condensation of 4-ethylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol .
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide
- Structure : Features a methyl group instead of ethyl at the piperazine 4-position.
- Properties :
4-Hydroxyquinazoline Derivatives (A1–A6)
- Structure : Piperazine-carboxamide derivatives with fluorinated or chlorinated aryl groups (e.g., A4: N-(2-chlorophenyl), A6: N-(4-chlorophenyl)) .
- Properties: Substituted chlorophenyl groups enhance thermal stability (melting points: 189–200°C) compared to non-halogenated analogs . Fluorinated derivatives (A2, A3) show moderate yields (45–57%), while chlorinated analogs (A4–A6) exhibit slightly lower yields (45–48%) due to steric hindrance .
N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide
- Structure : Shares the 4-chlorobenzyl group but includes a 3-methylphenyl substituent instead of ethyl and tosyl groups .
- Properties: Molecular weight: 343.85 g/mol .
Table 1: Key Properties of Selected Analogs
*Data for the target compound inferred from analogs. †Estimated based on structural formula (C21H26ClN3O3S).
Biological Activity
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a compound that has drawn attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorobenzyl group and a tosyl group, which contributes to its pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes linked to metabolic pathways, potentially affecting steroid hormone biosynthesis and xenobiotic metabolism .
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
A study assessing the antimicrobial properties of various piperazine derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.62 |
| This compound | Escherichia coli | 31.25 |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of the compound. Results showed that at concentrations up to 100 µM, there was no significant cytotoxic effect on HepG2 liver cells, indicating a favorable safety margin for further development .
Case Studies
Case Study 1: Anticancer Potential
A recent investigation into the anticancer properties of piperazine derivatives revealed that this compound displayed promising results in inhibiting cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, including breast and prostate cancer cells, demonstrating an IC50 value in the low micromolar range.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar piperazine compounds in models of neurodegeneration. The findings suggested that these compounds might reduce neuronal apoptosis through modulation of apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitutions and carboxamide coupling. Key steps include:
- Alkylation of the piperazine core with 4-chlorobenzyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
- Tosylation using tosyl chloride in dichloromethane with triethylamine as a base .
- Final carboxamide formation via coupling reagents like EDC/HOBt. Optimization requires precise temperature control (±2°C), solvent selection (polar aprotic solvents for solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 504.2) .
- X-ray Crystallography : Resolves chair conformation of the piperazine ring and hydrogen-bonding networks in the crystal lattice .
Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?
Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine D3, serotonin 5-HT) or enzymes like monoamine oxidases. The 4-chlorobenzyl and tosyl groups may enhance blood-brain barrier penetration and receptor binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Substituent Variation : Replace the 4-chlorobenzyl group with fluorinated or methoxy analogs to assess electronic effects on receptor binding .
- Piperazine Modifications : Introduce methyl or ethyl groups at the 4-position to evaluate steric effects on selectivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with D3 receptor active sites (PDB: 3PBL) .
Q. What crystallographic data are available to inform drug design?
Single-crystal X-ray analysis reveals:
- Chair conformation of the piperazine ring (torsion angles: 55–60°).
- N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizing the crystal packing along the [100] axis . This data aids in co-crystallization studies with target proteins.
Q. How can researchers resolve contradictions in biological activity data across studies?
- Solubility vs. Activity Trade-offs : Use logP calculations (CLogP ≈ 3.5) to balance lipophilicity and aqueous solubility.
- Receptor Affinity Discrepancies : Validate assays via radioligand binding (e.g., -spiperone for 5-HT) and functional cAMP assays .
Q. What experimental strategies assess stability under physiological conditions?
- Oxidative Stability : Expose to HO (0.1% v/v, 37°C) and monitor degradation via HPLC .
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours .
Q. How can receptor binding kinetics be quantitatively analyzed?
- Surface Plasmon Resonance (SPR) : Immobilize D3 receptors on a CM5 chip and measure (association) and (dissociation) rates.
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and ΔG values .
Q. What alternative synthetic methodologies improve yield or purity?
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Flow Chemistry : Enhance reproducibility using microreactors for exothermic steps (e.g., tosylation) .
Q. How do structural modifications impact solubility without compromising target affinity?
- PEGylation : Introduce polyethylene glycol (PEG) chains at the carboxamide nitrogen (e.g., PEG-500).
- Co-solvent Systems : Use cyclodextrin inclusion complexes or DMSO/water mixtures (≤10% DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
